Product packaging for Fumiquinazoline F(Cat. No.:)

Fumiquinazoline F

Cat. No.: B1245288
M. Wt: 358.4 g/mol
InChI Key: SUVZUTHVKIBYOH-KPZWWZAWSA-N
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Description

Contextualization of Fumiquinazoline F within the Quinazoline (B50416) Alkaloid Family

This compound belongs to the fumiquinazolines, a subclass of quinazoline alkaloids. nih.gov These alkaloids are characterized by a pyrazino[2,1-b]quinazoline-3,6-dione core. nih.govrsc.org The fumiquinazoline family itself is part of a broader class of fungal-derived indole (B1671886) alkaloids. researchgate.net

The core structure of fumiquinazolines is assembled from anthranilic acid and two amino acids. nih.gov Specifically, this compound is derived from anthranilic acid, tryptophan, and alanine (B10760859), forming a tricyclic 6-6-6 core. nih.govuniprot.org It is considered the simplest member of the fumiquinazoline family and serves as a crucial biological precursor to more complex derivatives, such as Fumiquinazoline A. nih.govuniprot.org The transformation from this compound to Fumiquinazoline A involves an oxidative coupling of an additional alanine molecule to the indole side chain, resulting in a fused 6-5-5 imidazoindolone structure. nih.govuniprot.org

Table 1: Key Structural Features of this compound

Feature Description
Chemical Formula C21H18N4O2 genome.jp
Core Structure Pyrazino[2,1-b]quinazoline-3,6-dione nih.gov
Precursors Anthranilic acid, Tryptophan, Alanine nih.govuniprot.org
Structural Class Quinazoline Alkaloid nih.gov
Sub-Class Fumiquinazoline nih.gov

Fungal Origin and Distribution of this compound

This compound is primarily produced by various species of fungi, most notably Aspergillus fumigatus. nih.govscielo.org.mx In fact, fumiquinazolines are considered signature metabolites of this fungal species. nih.gov Studies have shown that these compounds are produced by all tested strains of A. fumigatus. nih.gov

Beyond A. fumigatus, this compound has also been isolated from other fungal species, including:

Aspergillus lentulus scielo.org.mx

Penicillium thymicola scielo.org.mxresearchgate.net

Penicillium corylophilum scielo.org.mxnaturalproducts.net

The producing fungi have been isolated from diverse environments, including marine habitats. For instance, Aspergillus fumigatus strains producing fumiquinazolines have been found in association with marine organisms like fish and soft corals. rsc.orgresearchgate.net Endophytic fungi, which live within plant tissues, are another source of this compound. scielo.org.mxscielo.org.mx

Table 2: Fungal Sources of this compound

Fungal Species Habitat/Source
Aspergillus fumigatus Marine fish, Soft coral, Endophytic rsc.orgscielo.org.mxresearchgate.net
Aspergillus lentulus Not specified scielo.org.mx
Penicillium thymicola Not specified scielo.org.mxresearchgate.net
Penicillium corylophilum Not specified scielo.org.mxnaturalproducts.net

Overview of Key Research Areas and Unexplored Avenues in this compound Studies

Research on this compound has primarily focused on several key areas:

Biosynthesis: A significant area of research has been the elucidation of the biosynthetic pathway of fumiquinazolines. Studies have identified the gene cluster responsible for their production in Aspergillus fumigatus. nih.gov It is understood that a trimodular non-ribosomal peptide synthetase (NRPS), Af12080, is responsible for the formation of this compound. ebi.ac.uknih.gov The subsequent enzymatic steps that convert this compound to more complex fumiquinazolines, like Fumiquinazoline A, have also been characterized. nih.govuniprot.orgacs.org This involves the action of a monooxygenase (Af12060) and another NRPS (Af12050). nih.govacs.org

Biological Activity: this compound has been reported to exhibit antitumor activity against several cancer cell lines. nih.govscielo.org.mxresearchgate.net This has spurred interest in its potential as a lead compound for the development of new therapeutic agents. nih.gov Additionally, some fumiquinazoline derivatives have shown antibacterial and antifungal properties. scielo.org.mxresearchgate.net

Total Synthesis: The chemical synthesis of this compound and its analogues has been another active area of research. capes.gov.brsoton.ac.uk Synthetic strategies have been developed to produce these complex molecules in the laboratory, which allows for the creation of analogues with potentially improved biological activities. capes.gov.brsciforum.netcapes.gov.br These synthetic efforts are crucial for further structure-activity relationship studies.

Unexplored Avenues:

Despite the progress made, several aspects of this compound remain to be fully explored. The precise ecological role of fumiquinazolines for the producing fungi is yet to be determined. nih.gov While their cytotoxic properties are known, how these contribute to the fungus's survival and interaction with its environment is an open question. Further investigation into the mechanism of action of this compound's antitumor activity could lead to the design of more potent and selective anticancer drugs. The exploration of a wider range of fungal species for new fumiquinazoline analogues could also yield novel compounds with unique biological profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18N4O2 B1245288 Fumiquinazoline F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

(1S,4R)-4-(1H-indol-3-ylmethyl)-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

InChI

InChI=1S/C21H18N4O2/c1-12-19-24-17-9-5-3-7-15(17)21(27)25(19)18(20(26)23-12)10-13-11-22-16-8-4-2-6-14(13)16/h2-9,11-12,18,22H,10H2,1H3,(H,23,26)/t12-,18+/m0/s1

InChI Key

SUVZUTHVKIBYOH-KPZWWZAWSA-N

Isomeric SMILES

C[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)CC4=CNC5=CC=CC=C54

Canonical SMILES

CC1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54

Synonyms

fumiquinazoline F

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Fumiquinazoline F

Elucidation of the Core Fumiquinazoline F Biosynthetic Route

The formation of the core tricyclic structure of this compound is a multi-step process orchestrated by a sophisticated enzymatic machinery, beginning with the recruitment of simple amino acid precursors.

The backbone of this compound is assembled from three specific building blocks: the non-proteinogenic amino acid anthranilic acid, and the proteinogenic amino acids L-tryptophan and L-alanine. nih.govacs.orgebi.ac.ukuniprot.org Isotopic labeling and incorporation studies have been fundamental in identifying these precursors, confirming that the quinazoline (B50416) ring originates from anthranilic acid, while the pyrazinone and indole (B1671886) moieties are derived from alanine (B10760859) and tryptophan, respectively. nih.govresearchgate.netresearchgate.net The biosynthesis initiates with the selection and activation of these three distinct molecular components. A dedicated anthranilate synthetase, Af12110, is present in the gene cluster and is thought to supply the anthranilate precursor. nih.gov

The assembly of this compound is primarily catalyzed by a large, multimodular enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS). nih.govacs.org In Aspergillus fumigatus Af293, this function is performed by the trimodular NRPS Af12080. ebi.ac.uknih.govacs.orgebi.ac.uk This enzymatic assembly line is organized into three modules, each responsible for the recognition, activation, and incorporation of one of the specific precursors.

Module 1 of Af12080 specifically selects and activates anthranilic acid. nih.gov

Module 2 is responsible for activating and loading tryptophan. nih.gov

Module 3 completes the linear tripeptide by incorporating alanine. nih.gov

Once the Ant-Trp-Ala-S-enzyme intermediate is formed on the NRPS, it undergoes a double cyclization reaction to release the final tricyclic 6-6-6 product, this compound. nih.gov While the NRPS Af12050 is also encoded within the fumiquinazoline gene cluster, it is not involved in the primary assembly of this compound. Instead, it plays a crucial role in subsequent modifications, specifically in the conversion of this compound to Fumiquinazoline A. nih.govacs.orguniprot.org

EnzymeTypeFunction in Fumiquinazoline BiosynthesisPrecursors/SubstratesProduct(s)
Af12080 Trimodular NRPSAssembles the core structure of this compound. nih.govnih.govAnthranilic Acid, L-Tryptophan, L-AlanineThis compound
Af12050 Monomodular NRPSCouples an additional L-alanine to an oxidized FQF intermediate. nih.govacs.orguniprot.orgOxidized this compound, L-AlanineFumiquinazoline A

Precursor Identification and Incorporation Studies (e.g., Anthranilic Acid, Tryptophan, Alanine)

Tailoring Modifications and Complexity Generation from this compound

This compound serves as a key biological precursor, undergoing a series of enzymatic "tailoring" steps that dramatically increase its structural complexity and lead to the formation of other fumiquinazoline analogs. nih.gov

Flavoenzymes, which utilize flavin cofactors, are critical for the oxidative modifications that diversify the fumiquinazoline scaffold. Two key flavoenzymes in the A. fumigatus pathway are Af12060 and Af12070.

Af12060 : This FAD-dependent monooxygenase catalyzes the first tailoring step. It acts on this compound, oxidizing the 2',3'-double bond of the pendant indole side chain. nih.govacs.orguniprot.org This oxidation is a prerequisite for the subsequent annulation reaction. nih.gov

Af12070 : This mono-covalent flavoprotein acts later in the pathway, catalyzing the oxidation of Fumiquinazoline A (FQA) to Fumiquinazoline C (FQC). nih.govacs.orgnih.gov It functions as an FAD-dependent amide oxidase, creating a transient imine within the pyrazinone ring of FQA, which leads to a spirohemiaminal linkage. nih.govnih.gov

The sequential action of the tailoring enzymes generates a cascade of increasingly complex fumiquinazoline molecules.

Formation of Fumiquinazoline A (FQA) : Following the oxidation of FQF's indole by Af12060, the monomodular NRPS Af12050 comes into play. Af12050 activates a second molecule of L-alanine and acylates the oxidized indole. This is followed by an intramolecular cyclization that creates a new 6-5-5 imidazoindolone ring system fused to the original core, yielding FQA. nih.govacs.orguniprot.org This tandem oxidative-acylation strategy is a key mechanism for generating multicyclic scaffolds. nih.gov

Formation of Fumiquinazoline C (FQC) : FQA is the substrate for the flavoenzyme Af12070. nih.govnih.gov Af12070 oxidizes the pyrazinone ring of FQA, which then undergoes an intramolecular cyclization to form the spirohemiaminal FQC, a heptacyclic structure of remarkable complexity. nih.govacs.orgnih.gov

Formation of Fumiquinazoline D (FQD) : Fumiquinazoline C is the kinetic product of the reaction catalyzed by Af12070. It can subsequently and non-enzymatically convert to the more thermodynamically stable cyclic aminal, Fumiquinazoline D. nih.govacs.orgnih.gov

The biosynthesis of fumiquinazolines is characterized by precise stereochemical and regioselective control at multiple stages.

Enzymatic Steps Leading to Diversified Fumiquinazoline Analogs (e.g., Fumiquinazoline A, C, D)

Genetic Basis of Fumiquinazoline Biosynthesis

The production of fumiquinazoline alkaloids, including this compound, is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). These clusters contain the blueprints for the enzymes that collaboratively synthesize these complex molecules from simple precursors. The identification and study of these BGCs have been pivotal in unraveling the intricacies of fumiquinazoline biosynthesis.

Identification and Characterization of Biosynthetic Gene Clusters

The biosynthetic gene cluster responsible for fumiquinazoline production in the fungus Aspergillus fumigatus was first identified in 2010. nih.gov This discovery was facilitated by searching the fungal genome for a nonribosomal peptide synthetase (NRPS) that activates anthranilate, a key building block of the fumiquinazoline scaffold. nih.gov The initial cluster, termed the fmq BGC, was later expanded to include five genes. nih.gov

Subsequent research has provided experimental validation for the roles of several genes within this cluster. acs.orgacs.org For instance, in Aspergillus fumigatus Af293, the fumiquinazoline gene cluster is located on chromosome 6 and includes two NRPS genes, af12080 and af12050, along with two flavoproteins. nih.govebi.ac.uk The trimodular NRPS, Af12080, is predicted to assemble this compound (FQF) from its constituent amino acids: anthranilic acid, tryptophan, and alanine. acs.orgebi.ac.ukuniprot.org This prediction is supported by the identification of an anthranilate-activating adenylation domain within the first module of Af12080. nih.gov

The conversion of FQF to the more complex Fumiquinazoline A (FQA) involves two adjacent open reading frames, af12050 (a monomodular NRPS) and af12060 (a flavoprotein). acs.orgacs.org The enzyme Af12060, a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase, oxidizes the indole side chain of FQF. acs.orgnih.gov Following this, the monomodular NRPS Af12050 activates and incorporates another molecule of L-alanine to form the characteristic imidazoindolone ring system of FQA. acs.orgacs.org

Furthermore, the gene cluster for tryptoquialanine (B1250213) biosynthesis in Penicillium aethiopicum, designated as the tqa cluster, has been identified and shown to share a common intermediate with the fumiquinazoline pathway, namely this compound. researchgate.netacs.orgnih.gov This finding highlights the shared evolutionary origins and biosynthetic strategies for related alkaloids across different fungal species. The NRPS responsible for FQF synthesis in this pathway, TqaA, shares high sequence identity with Af12080 from A. fumigatus. frontiersin.org

Table 1: Key Genes in the Fumiquinazoline Biosynthetic Gene Cluster of Aspergillus fumigatus Af293

Gene (ORF)EnzymeProposed Function in Fumiquinazoline Biosynthesis
af12080 (pesM)Trimodular NRPSAssembles this compound from anthranilic acid, L-tryptophan, and L-alanine. acs.orgebi.ac.ukasm.org
af12060Flavoprotein (FAD-dependent monooxygenase)Oxidizes the indole side chain of this compound. acs.orgacs.orgnih.gov
af12050 (pesL)Monomodular NRPSActivates and incorporates L-alanine for the conversion of this compound to Fumiquinazoline A. acs.orgacs.orgasm.org
af12070Flavoenzyme (FAD-dependent amide oxidase)Converts Fumiquinazoline A to Fumiquinazoline C. nih.gov

Gene Cluster Engineering and Pathway Reconstruction Approaches

The identification of fumiquinazoline BGCs has opened avenues for gene cluster engineering and pathway reconstruction to produce novel derivatives and improve yields of desired compounds. A primary strategy involves the targeted deletion or inactivation of specific biosynthetic genes to accumulate intermediates and elucidate the function of the knocked-out gene. frontiersin.org For example, systematic inactivation of every biosynthetic gene in the tqa cluster of P. aethiopicum allowed for the isolation and characterization of intermediates, thereby establishing the biosynthetic sequence of the pathway. researchgate.netacs.orgnih.gov

Heterologous expression is another powerful tool where the entire BGC or specific genes are transferred into a host organism, such as Aspergillus nidulans, that does not naturally produce the compound. researchgate.net This approach can overcome the challenge of silent or lowly expressed BGCs in their native hosts. researchgate.net For instance, the heterologous expression of a putative tri-modular NRPS, AncA, from Penicillium thymicola in A. nidulans resulted in the production of anacine, a peptidyl alkaloid. researchgate.net

Pathway reconstruction in vitro has also been successfully demonstrated. The conversion of FQF to FQA was reconstituted by combining the purified enzymes Af12060 and Af12050 with the FQF substrate, ATP, and L-alanine. nih.gov This confirmed that these two enzymes are necessary and sufficient for this specific biosynthetic step. acs.orgacs.org

Furthermore, genome mining approaches, which involve searching sequenced genomes for genes with homology to known biosynthetic genes, have been instrumental in discovering new fumiquinazoline-related BGCs. frontiersin.org The characterization of an anthranilate-activating fungal adenylation domain in FQF biosynthesis has facilitated the discovery of gene clusters for other fungal alkaloids containing anthranilic acid. frontiersin.org These engineering and reconstruction strategies not only deepen our understanding of the enzymatic logic but also pave the way for the combinatorial biosynthesis of novel alkaloid structures with potentially valuable biological activities.

Chemical Synthesis Strategies for Fumiquinazoline F and Its Analogs

Retrosynthetic Analysis and Key Synthetic Challenges of the Fumiquinazoline F Core

The core structure of this compound is the pyrazino[2,1-b]quinazoline-3,6-dione system. nih.gov Retrosynthetic analysis of this scaffold typically involves disconnection of the pyrazine (B50134) and quinazoline (B50416) rings. Two primary approaches have emerged for the synthesis of this core: the Eguchi-aza-Wittig approach and the Mazurkiewicz-Ganesan approach. nih.gov

The Eguchi-aza-Wittig approach involves the selective acylation of diketopiperazines with o-azidobenzoyl chloride, followed by a dehydrative cyclization. nih.gov The Mazurkiewicz-Ganesan approach, which has been widely applied, relies on the coupling of linear tripeptides and the subsequent isomerization of 4-imino-4H-3,1-benzoxazines to form the quinazolin-4-one ring system. nih.govacs.orgnih.gov

A key synthetic challenge lies in the construction of the tricyclic core from its constituent amino acid building blocks: anthranilic acid, L-alanine, and D-tryptophan. uniprot.orgnih.gov The formation of the quinazolinone ring and the subsequent cyclization to form the pyrazine ring require careful selection of coupling reagents and reaction conditions to avoid side reactions and racemization of the chiral centers.

Total Synthesis Methodologies for this compound

Several methodologies have been successfully employed for the total synthesis of this compound, ranging from biomimetic approaches to modern microwave-assisted techniques.

Solution-Phase and Solid-Phase Synthetic Protocols

Both solution-phase and solid-phase synthesis strategies have been developed for this compound and its analogs. The solution-phase synthesis, as described by Wang and Ganesan, provides a versatile route to the natural product. acs.orgnih.govcapes.gov.brsoton.ac.ukebi.ac.uk

The solid-phase synthesis offers advantages for combinatorial chemistry and the generation of analog libraries. ebi.ac.ukcapes.gov.bracs.orgnih.gov In this approach, linear tripeptides containing a central anthranilate unit are assembled on a solid support, such as the Wang resin. ebi.ac.ukcapes.gov.bracs.orgnih.gov Subsequent dehydration and cyclative release from the resin yield the desired pyrazino[2,1-b]quinazoline-3,6-diones in high purity. ebi.ac.ukcapes.gov.bracs.orgnih.gov This method has been used to create a library of approximately 20 unnatural analogs through parallel synthesis. ebi.ac.ukcapes.gov.br

Microwave-Assisted and One-Pot Synthesis Techniques

The one-pot synthesis typically involves the reaction of anthranilic acid, a protected amino acid like N-Boc-L-alanine, and an amino acid ester such as D-tryptophan methyl ester hydrochloride. nih.govnih.gov The reaction is often carried out in a solvent like anhydrous pyridine (B92270) and may involve an initial heating step followed by microwave irradiation to drive the cyclization. nih.govpharmaerudition.org

Rational Design and Chemical Synthesis of this compound Derivatives and Analogs

The synthetic routes developed for this compound have been adapted for the rational design and synthesis of a variety of derivatives and analogs. sciforum.netscielo.brup.ptsciforum.netresearchgate.netresearchgate.net The goal of these efforts is often to explore structure-activity relationships and develop compounds with improved or novel biological properties.

By varying the amino acid building blocks, a diverse range of analogs can be generated. For instance, new compounds with fluorine substituents in the anthranilic acid moiety have been synthesized. sciforum.net The solid-phase synthesis platform is particularly well-suited for creating libraries of such analogs. ebi.ac.ukcapes.gov.bracs.orgnih.govscielo.br Furthermore, the one-pot and multi-component reaction strategies can be readily modified to incorporate different amino acids, leading to novel pyrazino-pyrido-pyrimidinone structures, which are analogs of the fumiquinazoline scaffold. scielo.brresearchgate.net These studies have demonstrated the successful incorporation of various protected amino acids with different electronic and structural side chains. scielo.brresearchgate.net

Data Tables

Table 1: Comparison of Synthetic Methodologies for this compound

MethodologyKey FeaturesReported Overall YieldReference(s)
Biomimetic Multi-Step (Solution-Phase) Four steps from tryptophan methyl ester; involves benzoxazine (B1645224) intermediate.37% acs.org
Solid-Phase Synthesis Assembly on Wang resin; suitable for combinatorial libraries.High Purity ebi.ac.ukcapes.gov.br
Microwave-Assisted One-Pot Three-component reaction; highly efficient and concise.39% ebi.ac.ukacs.orgnih.gov

Table 2: Key Reagents in the Synthesis of this compound

ReagentRoleSynthetic ApproachReference(s)
Anthranilic Acid Quinazoline ring precursorAll major approaches nih.govacs.orgnih.gov
L-Alanine (N-protected) Pyrazine ring precursorAll major approaches nih.govacs.orgnih.gov
D-Tryptophan (esterified) Pyrazine ring and indole (B1671886) side chain precursorAll major approaches acs.orgnih.gov
Triphenylphosphine/Iodine Dehydrating agent for benzoxazine formationBiomimetic Multi-Step acs.orgnih.gov
Triphenyl Phosphite Coupling agentMicrowave-Assisted One-Pot nih.gov
Wang Resin Solid supportSolid-Phase Synthesis ebi.ac.ukcapes.gov.br

Structure Activity Relationship Sar Studies of Fumiquinazoline F and Its Analogs

Design Principles for Fumiquinazoline F Analog Libraries

The generation of analog libraries is a cornerstone of SAR studies, allowing for the systematic exploration of chemical space around a lead compound. The design of this compound analog libraries is guided by established synthetic methodologies that permit structural diversification.

Two primary strategies have been influential in the synthesis of the pyrazino[2,1-b]quinazoline-3,6-dione scaffold common to fumiquinazoline alkaloids:

The Mazurkiewicz–Ganesan Approach : This method involves the coupling of linear tripeptides, which then undergo isomerization of an intermediate 4-imino-4H-3,1-benzoxazine to form the quinazolin-4-one ring system. nih.gov This approach is highly flexible, allowing for the incorporation of various amino acids, which translates to diverse substituents at different positions of the final quinazolinone core. nih.gov For instance, a 27-membered library of fumiquinazoline analogs was prepared using solid-phase synthesis based on this strategy, demonstrating its utility for combinatorial chemistry. scielo.br

The Eguchi-aza Wittig Approach : This pathway consists of a selective acylation of a diketopiperazine with o-azidobenzoyl chloride, followed by a dehydrative cyclization to furnish the quinazolinone core. nih.gov

These synthetic routes enable the creation of libraries by varying the initial building blocks—anthranilic acid derivatives, tryptophan analogs, and other α-amino acids—to probe the effects of different functional groups on biological activity. researchgate.net A multi-step pathway based on the Mazurkiewicz–Ganesan method, for example, allows for the synthesis of linear di- and tripeptides which are then cyclized, providing a modular approach to generating diversity in the final alkaloid-like structures. nih.gov The use of microwave-promoted, one-pot reactions has also been developed to streamline the synthesis of the core scaffold, facilitating more rapid and efficient library generation. ebi.ac.uk

Impact of Structural Modifications on Biological Potency and Selectivity

Modifying the structure of this compound and its related alkaloids has profound effects on their biological profiles. Researchers have investigated changes to both the central pyrazinoquinazoline core and the stereochemical configuration of the molecule.

The pyrazino[2,1-b]quinazoline-3,6-dione core and its appended indole (B1671886) moiety offer multiple sites for modification. Studies have shown that even minor changes, such as the addition of halogen atoms, can alter biological activity.

For example, a study comparing halogenated fumiquinazoline derivatives for antibacterial activity against Staphylococcus aureus and Enterococcus faecalis revealed the importance of substituents on the indole ring. mdpi.com While some previously reported halogenated derivatives showed activity, with Minimum Inhibitory Concentration (MIC) values between 4 and >64 µg/mL against S. aureus, newly synthesized analogs (12c and 12d) with different halogenation patterns were found to be active against vancomycin-resistant Enterococcus (VRE), a trait not observed in a related precursor compound. mdpi.com This suggests that the nature and position of substituents on the indole moiety can broaden the spectrum of antibacterial action. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Analogs

Compound Indole Substituent Stereochemistry (C-4/C-10) Activity against VRE Reference
4 Halogenated Not specified Inactive mdpi.com
12c Halogenated S/S Active mdpi.com
12d Halogenated S/S Active mdpi.com

Data sourced from a study on indole-containing pyrazino[2,1-b]quinazoline-3,6-diones. mdpi.com

Fumiquinazoline alkaloids possess multiple stereocenters, and their absolute configuration is often critical for biological activity. Several studies have demonstrated that different stereoisomers can have vastly different potency and even different biological effects.

In the context of antitumor activity, a study of quinazolinone alkaloids revealed that compounds with an R configuration at the C-4 position generally exhibited stronger growth inhibitory effects against cancer cell lines compared to their S configuration counterparts. mdpi.com For instance, fumiquinazoline G, which has an R configuration at both C-1 and C-4, was the most potent compound tested, with GI₅₀ values ranging from 7.62 to 17.34 µM. mdpi.com

Table 2: Influence of Stereochemistry on Antitumor Activity (GI₅₀ in µM)

Compound Pair C-4 Configuration NCI-H460 (Lung) MCF-7 (Breast) SF-268 (CNS) Reference
Fumiquinazoline G (1) R 7.62 ± 0.7 17.34 ± 1.7 10.08 ± 1.0 mdpi.com
Analog (2) S 151.07 ± 2.9 100.08 ± 5.0 125.10 ± 4.5 mdpi.com
Analog (5) R 35.86 ± 1.5 44.47 ± 2.1 27.93 ± 0.8 mdpi.com
Analog (4) S 63.83 ± 2.1 65.57 ± 3.4 55.08 ± 2.5 mdpi.com

Data illustrates that compounds with R-configuration at C-4 consistently show lower GI₅₀ values (higher potency) than their S-configuration diastereomers. mdpi.com

Furthermore, stereochemistry can dramatically affect enzymatic processing and subsequent cyclization pathways. In a study involving the biosynthesis of fumiquinazoline alkaloids, a diastereomer of fumiquinazoline A, 2'-epi-FQA, was subjected to the enzyme Af12070. nih.govacs.org This enzyme converted 2'-epi-FQA into epi-FQD, bypassing the expected product, epi-FQC. nih.govacs.org This outcome illustrates that a single, remote stereochemical center can significantly perturb the regiochemistry of an enzyme-catalyzed cyclization, highlighting the delicate structural requirements for specific biological transformations. nih.govacs.org

Substituent Effects on the Pyrazinoquinazoline Core

Computational Approaches in this compound SAR Investigations

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly used to complement experimental SAR studies. mdpi.comkubinyi.de These in silico techniques provide insights into the molecular interactions between fumiquinazoline analogs and their biological targets, helping to rationalize observed activities and guide the design of new compounds.

Molecular docking studies have been employed to investigate the binding of fumiquinazoline derivatives to bacterial proteins. In one study, a library of 11 derivatives, including this compound, was docked against bacterial efflux pumps like AcrAB–TolC to predict their binding affinities and explore their potential as virulence-modulating agents. mdpi.com Similarly, computational studies have explored the potential of various marine-derived alkaloids, including fumiquazolines, as inhibitors of key SARS-CoV-2 proteases, demonstrating the broad applicability of these methods. researchgate.net

These computational approaches allow researchers to:

Predict Binding Modes : Visualize how different analogs fit into the active site of a target protein.

Estimate Binding Affinity : Calculate theoretical binding energies to rank potential inhibitors before synthesis.

Develop QSAR Models : Establish mathematical relationships between structural descriptors and biological activity to predict the potency of novel, untested compounds. mdpi.com

By integrating synthetic library design, detailed biological testing of structural and stereochemical analogs, and predictive computational modeling, researchers can efficiently navigate the complex SAR landscape of this compound to develop optimized molecules with enhanced therapeutic potential.

Advanced Methodologies and Future Directions in Fumiquinazoline F Research

Biotechnological Approaches for Enhanced Production and Diversification

The natural production of Fumiquinazoline F by fungi like Aspergillus fumigatus is often insufficient for extensive research and development. Biotechnological strategies are therefore crucial for improving yields and creating structural diversity.

The production of this compound is intrinsically linked to the metabolic state of the producing microorganism. Consequently, optimizing fermentation conditions is a primary strategy for enhancing yields. Research has shown that the composition of the culture medium, including the choice of carbon and nitrogen sources, significantly influences the metabolic profile of the fungus. d-nb.info For instance, large-scale fermentation of Aspergillus fumigatus isolates has been a common method to obtain this compound and its derivatives. scielo.org.mxscielo.org.mx

Strain engineering represents a more targeted approach. Genetic modification of the producing fungus can lead to substantial increases in compound production. A notable example is the increased production of this compound, along with its derivatives Fumiquinazoline A and C, in a ΔcbfA mutant of Aspergillus fumigatus. nih.gov This suggests that targeting specific regulatory genes can unlock higher production capabilities. Future efforts in strain engineering could involve deleting competing pathway genes or overexpressing key biosynthetic enzymes to channel metabolic flux towards this compound.

Table 1: Examples of Fungi Producing this compound

Fungal Species Source/Environment Reference
Aspergillus fumigatus Marine Fish (Pseudolabrus japonicus) scielo.org.mxscielo.br
Aspergillus fumigatus Endophyte from Sweat Potato (Ipomoea batatas) scielo.org.mxscielo.org.mx
Aspergillus lentulus scielo.org.mx
Penicillium thymicola scielo.org.mx

Synthetic biology offers powerful tools to go beyond merely increasing yields and to start creating novel chemical entities based on the this compound scaffold. This involves the rational design and construction of new biosynthetic pathways. mdpi.com One successful strategy has been the use of microwave-assisted, multi-component, one-pot reactions that mimic the natural biosynthetic pathway of fumiquinazolines. scielo.brscielo.brnih.gov This has enabled the synthesis of not only this compound but also related alkaloids like glyantrypine (B232891) and fiscalin B. nih.gov

This approach facilitates the creation of a library of analogs by incorporating different amino acid precursors. For example, novel pyrazino-pyrido-pyrimidinones, which are analogs of fumiquinazolines, have been synthesized to explore new chemical space and potentially improve properties like solubility. scielo.brscielo.br The generation of halogenated derivatives of this compound has also been achieved, demonstrating the potential to modify the molecule's bioactivity through targeted chemical synthesis. nih.gov The "design-construction-evaluation-optimization" (DCEO) cycle, a hallmark of synthetic biology, provides a framework for the iterative improvement and diversification of these compounds. mdpi.com

Fermentation Optimization and Strain Engineering

Advanced Analytical and Spectroscopic Techniques for Mechanistic Elucidation and Structure-Activity Correlation

The precise characterization of this compound and its novel analogs is fundamental to understanding their function. A suite of advanced analytical and spectroscopic techniques is indispensable for this purpose.

High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (HRESI-MS), is routinely used to determine the exact mass and elemental composition of these molecules. scielo.brnih.govresearchgate.net For purification, High-Performance Liquid Chromatography (HPLC) is the method of choice, often employing both reverse-phase and chiral-phase columns to separate complex mixtures and isolate enantiopure compounds. scielo.brresearchgate.netnih.gov

To elucidate the complex three-dimensional structures, Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. scielo.brnih.govresearchgate.netnih.gov These detailed structural data are the bedrock of structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity, guiding the design of more potent and selective derivatives. nih.gov

Table 2: Key Analytical Techniques in this compound Research

Technique Application Reference
High-Resolution Mass Spectrometry (HRMS/HRESI-MS) Determination of exact mass and molecular formula. scielo.brnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Purification and separation of isomers. scielo.brresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Complete structural elucidation and confirmation. nih.govresearchgate.netnih.gov

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Biosynthesis and Bioactivity Research

The integration of "omics" technologies has revolutionized the study of natural products like this compound, providing a holistic view of its biosynthesis and biological role.

Genomics: The advent of fungal genome sequencing has enabled the identification of the fumiquinazoline biosynthetic gene cluster (BGC) in Aspergillus fumigatus. nih.govroyalsocietypublishing.org Bioinformatic tools like antiSMASH are used to mine fungal genomes for such clusters, predicting the enzymes involved in the production of a secondary metabolite. researchgate.net This genomic information is the starting point for understanding and engineering the biosynthetic pathway. acs.orgfgsc.net

Proteomics: Proteomics focuses on the enzymes—the functional machinery of the cell. Research has identified and characterized the specific enzymes responsible for this compound biosynthesis. The pathway begins with the trimodular non-ribosomal peptide synthetase (NRPS) FmqA (also referred to as Af12080), which condenses the precursors anthranilic acid, L-tryptophan, and L-alanine to form this compound. nih.govnih.govacs.org Further enzymatic processing by a flavoprotein (FmqB/Af12060) and a monomodular NRPS (FmqC/Af12050) converts this compound into the more complex Fumiquinazoline A. nih.govacs.orgfgsc.net

Metabolomics: Metabolomic profiling, typically using liquid chromatography-mass spectrometry (LC-MS), allows for the comprehensive analysis of the small molecules produced by a fungus under specific conditions. mdpi.com This technique is crucial for comparing the metabolite production of wild-type and genetically modified strains, thereby confirming the function of genes within the BGC. nih.govnih.gov It has been used to track the production of fumiquinazolines during biofilm formation and in co-cultures with other microbes. biorxiv.org Furthermore, metabolomics has been proposed as a diagnostic tool, with studies detecting this compound in the plasma of patients with Aspergillus infections. mdpi.com

Strategic Development for Novel Applications of this compound and Its Derivatives as Lead Compounds

This compound and its structural relatives are recognized as privileged scaffolds in medicinal chemistry, possessing a range of promising biological activities. scielo.brresearchgate.net Strategic efforts are underway to develop these natural products into lead compounds for new therapeutics.

Research has highlighted their potential as antitumor, neuroprotective, and antimicrobial agents. researchgate.netnih.govmdpi.com The development strategy often involves the synthesis of a library of analogs to conduct detailed structure-activity relationship (SAR) studies. nih.govmdpi.com For example, the synthesis of diastereomers of related compounds like fiscalin B has been crucial in identifying the importance of specific stereochemistry for antitumor activity. mdpi.com

A key part of the strategy is to improve the drug-like properties of the natural product. This can involve modifying the core structure to enhance attributes like solubility or to reduce potential toxicity. researchgate.net The synthesis of novel pyrazino-pyrido-pyrimidinone derivatives is one such approach, aiming to balance the high lipid solubility often seen in these alkaloids. scielo.brscielo.br By systematically exploring the chemical space around the fumiquinazoline core, researchers aim to identify derivatives with optimized potency and pharmacological profiles, paving the way for their advancement as clinical candidates. vulcanchem.com

Q & A

Q. What is the structural and functional significance of the 6-6-6 tricyclic core in Fumiquinazoline F (FQF)?

FQF’s 6-6-6 tricyclic core is critical for its bioactivity, particularly its anticancer properties. Structural elucidation via NMR and X-ray crystallography reveals that the core enables interactions with cellular targets like topoisomerases or proteasomes. Researchers should prioritize comparative studies with simplified analogs to isolate the core’s role in bioactivity .

Q. How is FQF biosynthesized in Aspergillus fumigatus, and what enzymatic steps are involved?

FQF biosynthesis involves non-ribosomal peptide synthetases (NRPS), specifically the Af12050 and Af12060 gene products. Af12060 oxidizes the 2',3'-double bond of FQF, while Af12050 activates L-aspartate for acylation and subsequent cyclization. Methodologically, gene knockout studies combined with LC-MS analysis of intermediates are essential to validate this pathway .

Q. What analytical techniques are recommended for characterizing FQF and its derivatives?

High-resolution mass spectrometry (HR-MS) and tandem NMR (¹H, ¹³C, 2D-COSY/HMBC) are standard for structural confirmation. For purity assessment, HPLC with UV/Vis or diode-array detection is recommended. Researchers should cross-reference spectral data with published libraries to avoid misidentification .

Advanced Research Questions

Q. How can contradictions in reported bioactivities of FQF (e.g., anticancer vs. cytotoxic thresholds) be resolved?

Discrepancies often arise from variations in cell lines, assay conditions (e.g., serum concentration, exposure time), or impurity profiles. To address this:

  • Standardize assays using guidelines from the NCI-60 human tumor cell line panel .
  • Include purity verification (≥95% by HPLC) in methodology sections.
  • Perform dose-response curves with IC₅₀ calculations to compare potency across studies .

Q. What experimental strategies optimize heterologous expression of FQF biosynthetic genes in non-native hosts?

Key steps include:

  • Codon optimization of Af12050 and Af12060 for expression in E. coli or S. cerevisiae.
  • Co-expression with chaperones (e.g., GroEL-GroES) to improve folding of fungal NRPS domains.
  • Use of fed-batch fermentation with precursor supplementation (e.g., L-tryptophan, aspartate) to enhance yield. Quantify success via LC-MS and compare titers to native A. fumigatus .

Q. How can researchers address the instability of FQF’s oxidized intermediates during isolation?

Implement inert atmospheres (N₂/Ar) during extraction and purification. Use stabilizing agents like ascorbic acid in mobile phases for HPLC. For structural characterization, employ cryoprobes in NMR to enhance sensitivity for oxygen-sensitive intermediates .

Q. What computational methods are suitable for predicting FQF’s molecular targets and binding modes?

Molecular docking (AutoDock Vina, Glide) against databases like PDB or ChEMBL can identify potential targets. MD simulations (AMBER, GROMACS) assess binding stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Methodological Frameworks for FQF Research

Table 1: Key Considerations for Experimental Design

AspectRecommendationEvidence Source
Biosynthesis Studies Gene knockout + LC-MS/MS for pathway validation
Bioactivity Assays NCI-60 panel + purity verification
Structural Analysis HR-MS + 2D-NMR + X-ray diffraction

Table 2: Common Pitfalls and Solutions in FQF Research

PitfallSolution
Low yield in heterologous expressionCodon optimization + precursor feeding
Unstable intermediatesInert atmosphere + stabilizing agents
Bioactivity variabilityStandardized assays + IC₅₀ normalization

Unresolved Research Gaps

Q. What drives the regioselectivity of aspartate incorporation during FQF-to-FQA conversion?

Hypotheses include steric effects from the NRPS carrier protein or electronic effects in the oxidized indole. Testing requires:

  • Site-directed mutagenesis of Af12050’s adenylation domain.
  • Computational modeling of substrate-enzyme interactions .

Q. How do environmental stressors (e.g., pH, temperature) influence FQF production in A. fumigatus?

Design chemostat experiments with controlled stress parameters. Correlate FQF titers (via LC-MS) with transcriptomic data (RNA-seq) of biosynthetic genes .

Q. Can FQF’s scaffold be modified to reduce cytotoxicity while retaining anticancer activity?

Employ semi-synthetic approaches:

  • Introduce substituents at C-3 or C-10 positions.
  • Evaluate analogs in 3D tumor spheroid models to mimic in vivo efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.